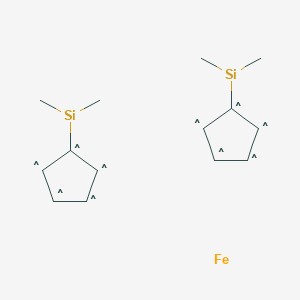
1,1'-双(二甲基硅基)二茂铁
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Bis(dimethylsilyl)ferrocene is an organometallic compound featuring a ferrocene core with two dimethylsilyl groups attached to each cyclopentadienyl ring. This compound is known for its unique chemical properties and applications in various fields, including catalysis and materials science .
科学研究应用
1,1’-Bis(dimethylsilyl)ferrocene has a wide range of scientific research applications, including:
作用机制
Target of Action
The primary target of 1,1’-Bis(dimethylsilyl)ferrocene is the catalytic initiation in free radical photopolymerization and free radical promoted cationic polymerization reactions . The compound acts as a co-initiator, facilitating the start of these reactions.
Mode of Action
1,1’-Bis(dimethylsilyl)ferrocene interacts with its targets through a series of chemical reactions . It is used as a reactant in hydrosilylation and hydroboration reactions . Additionally, it participates in platinum/nickel catalyzed selective hydrosilylation of alkynes and alkenes, and iron-catalyzed dehydrogenative coupling reactions .
Biochemical Pathways
The compound affects the polymerization pathways . It initiates the polymerization process, leading to the formation of polymers. This process impacts the downstream effects, including the formation of various functional macromolecules .
Result of Action
The action of 1,1’-Bis(dimethylsilyl)ferrocene results in the formation of polymers through free radical photopolymerization and cationic polymerization reactions . This leads to the creation of various functional macromolecules, which can be used in a wide range of applications .
准备方法
1,1’-Bis(dimethylsilyl)ferrocene can be synthesized through several methods. One common synthetic route involves the reaction of ferrocene with chlorodimethylsilane in the presence of a base such as sodium hydride. The reaction typically occurs under an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反应分析
1,1’-Bis(dimethylsilyl)ferrocene undergoes various chemical reactions, including:
Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond, often catalyzed by platinum or nickel complexes.
Hydroboration: This reaction involves the addition of a boron-hydrogen bond across a carbon-carbon multiple bond.
Dehydrogenative Coupling: This reaction involves the coupling of two molecules with the elimination of hydrogen, often catalyzed by iron complexes.
Common reagents and conditions used in these reactions include transition metal catalysts such as platinum, nickel, and iron, as well as specific reaction conditions like inert atmospheres and controlled temperatures . Major products formed from these reactions include various organosilicon compounds and polymers .
相似化合物的比较
1,1’-Bis(dimethylsilyl)ferrocene can be compared with other similar compounds, such as:
Dimethylsilylferrocene: This compound has only one dimethylsilyl group attached to the ferrocene core, resulting in different reactivity and applications.
1,1’-Bis(diphenylphosphino)ferrocene: This compound features diphenylphosphino groups instead of dimethylsilyl groups, leading to different catalytic properties and applications.
The uniqueness of 1,1’-Bis(dimethylsilyl)ferrocene lies in its dual dimethylsilyl groups, which provide enhanced reactivity and versatility in various chemical reactions and applications .
属性
InChI |
InChI=1S/2C7H10Si.Fe/c2*1-8(2)7-5-3-4-6-7;/h2*3-6H,1-2H3; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITMIAJBJASQLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)[C]1[CH][CH][CH][CH]1.C[Si](C)[C]1[CH][CH][CH][CH]1.[Fe] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FeSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1295-15-4 |
Source


|
| Record name | 1,1'-Bis(dimethylsilyl)ferrocene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
A: 1,1'-Bis(dimethylsilyl)ferrocene is a versatile building block for incorporating ferrocene units into polymeric structures. This is primarily achieved through hydrosilylation reactions with various unsaturated compounds. [, , , , ] These ferrocene-containing polymers have potential applications in areas such as electroactive materials, redox-active polymers, and precursors for magnetic ceramics. [, , ]
A: 1,1'-Bis(dimethylsilyl)ferrocene consists of a ferrocene unit where each cyclopentadienyl ring is substituted with a dimethylsilyl group (-Si(CH3)2H). The presence of the silicon-hydrogen (Si-H) bond is crucial for its reactivity in hydrosilylation reactions. [, , , , ]
A: Both platinum and rhodium catalysts have proven effective in promoting hydrosilylation reactions with 1,1'-Bis(dimethylsilyl)ferrocene. For instance, Karstedt's catalyst (platinum-divinyltetramethyldisiloxane) and Wilkinson's catalyst (Rh(PPh3)3Cl) have been successfully employed. [, ] Interestingly, the choice of catalyst can influence the regioselectivity of the hydrosilylation reaction, leading to different product isomers. []
A: Reaction conditions, particularly the choice of catalyst, significantly influence the product outcome. For example, nickel-catalyzed reactions with aldehydes result in monohydrosilylation, yielding acyclic products. [, ] In contrast, using a platinum catalyst like (C2H4)Pt(PPh3)2 favors double silylation, generating six-membered cyclic compounds. [] This highlights the importance of careful catalyst selection for controlling reaction pathways and product selectivity.
A: Yes, 1,1'-Bis(dimethylsilyl)ferrocene can be used to synthesize organometallic complexes. Reacting it with triruthenium dodecacarbonyl forms a unique triruthenium dihydrido cluster where the ferrocene unit acts as a bridging ligand via Si-Ru bonds. [] This demonstrates the potential of this compound in building diverse molecular architectures beyond traditional polymer chemistry.
A: Research indicates that hyperbranched polycarbosiloxanes synthesized using 1,1'-Bis(dimethylsilyl)ferrocene can act as precursors for magnetic ceramics. Upon pyrolysis at high temperatures, these polymers yield materials with notable magnetizability. [] This highlights the potential of this compound and its derivatives in developing advanced functional materials.
A: Characterization of these materials typically involves a combination of techniques including nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 29Si), Fourier-transform infrared spectroscopy (FTIR), and gel permeation chromatography (GPC) for determining molecular weights. [, , ] Mass spectrometry techniques like MALDI-TOF are also employed, particularly for analyzing polymeric structures. []
A: One potential challenge lies in controlling the regioselectivity of hydrosilylation reactions, as different catalysts can lead to varying isomeric distributions. [] Additionally, the thermal stability of the final materials, especially those intended for high-temperature applications, needs to be carefully considered. []
A: Exploring new catalytic systems and reaction conditions to access novel polymeric architectures with tailored properties is a promising avenue. [, ] Additionally, investigating the potential of these materials in areas like electrochemistry, sensing, and catalysis remains largely unexplored and holds significant promise. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
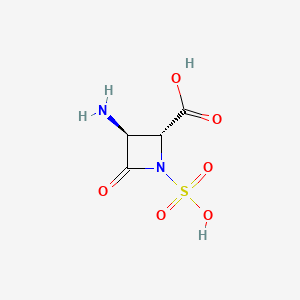
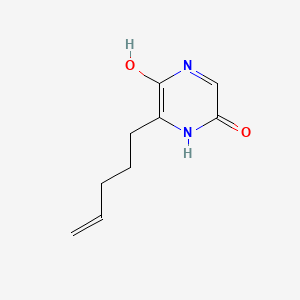
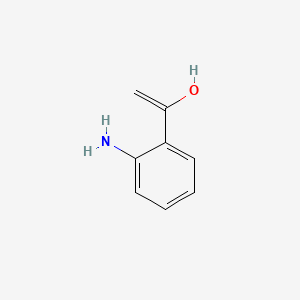
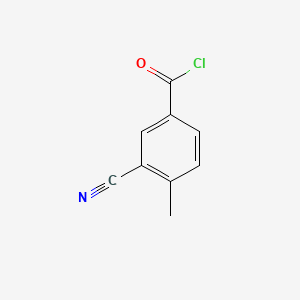
![3(2H)-Furanone, 5-(methylamino)-4-(4-methyl-2-pyridinyl)-2-[3-(trifluoromethyl)phenyl]-](/img/new.no-structure.jpg)
![7-Thia-1,5-diazabicyclo[4.2.0]octane](/img/structure/B576298.png)
![5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid](/img/structure/B576299.png)
![N-Ethyl-2,3,6-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B576312.png)
